Tert-butyl 1'-amino-3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1-carboxylate
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Overview
Description
Tert-butyl 1’-amino-3’-oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1’-amino-3’-oxaspiro[azetidine-3,2’-bicyclo[221]heptane]-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated synthesis platforms to enhance the reproducibility and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1’-amino-3’-oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1-carboxylate undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Tert-butyl 1’-amino-3’-oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 1’-amino-3’-oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-({1-amino-3-oxaspiro[bicyclo[2.1.1]hexane-2,3’-oxetane]-4-yl}methyl)carbamate
- Tert-butyl N-({1-amino-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-oxane]-4-yl}methyl)carbamate
- Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
Uniqueness
Tert-butyl 1’-amino-3’-oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C13H22N2O3 |
---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
tert-butyl 4-aminospiro[2-oxabicyclo[2.2.1]heptane-3,3'-azetidine]-1'-carboxylate |
InChI |
InChI=1S/C13H22N2O3/c1-11(2,3)18-10(16)15-7-13(8-15)12(14)5-4-9(6-12)17-13/h9H,4-8,14H2,1-3H3 |
InChI Key |
AMWIFGGVBAHFQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C3(CCC(C3)O2)N |
Origin of Product |
United States |
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